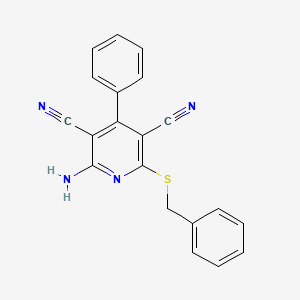![molecular formula C14H26N2O3 B6499947 tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1824447-93-9](/img/structure/B6499947.png)
tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate has been studied extensively in both laboratory and clinical settings. In laboratory settings, this compound has been used in various studies to investigate its anti-inflammatory, anti-fungal, and anti-cancer effects. In clinical settings, this compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory, anti-fungal, and anti-cancer effects of this compound.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of pro-inflammatory mediators. In addition, this compound has been found to inhibit the activity of certain cancer-causing enzymes, such as cyclin-dependent kinases and telomerase. Furthermore, this compound has been shown to have anti-fungal effects, as well as anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is readily available. Second, this compound has been found to possess a variety of biological activities, making it a useful tool for studying a variety of biological processes. Finally, this compound is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the exact effects of the compound. Second, this compound is a relatively new compound, and its effects on humans are not yet fully understood. Finally, this compound is an expensive compound, making it difficult to use in large-scale experiments.
Orientations Futures
The potential future directions for tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate are numerous. First, further research is needed to understand the exact mechanism of action of the compound and its effects on humans. Second, this compound could be used in the development of novel drugs for the treatment of various diseases, such as cancer, diabetes, and inflammatory diseases. Third, this compound could be used in the development of novel diagnostic tools for the early detection of various diseases. Finally, this compound could be used in the development of novel treatments for various diseases, such as cancer, diabetes, and inflammatory diseases.
Méthodes De Synthèse
Tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate can be synthesized from a variety of starting materials. The most common method is to react tert-butyl alcohol with an aldehyde, such as oxalaldehyde, to form an aldol condensation product. The aldol product is then treated with pyrrolidine to form the desired this compound. Other methods of synthesis include the reaction of alkyl halides with pyrrolidine and the reaction of alkyl halides with oxalaldehyde.
Propriétés
IUPAC Name |
tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXDCILJOPQCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499872.png)
![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)
![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B6499885.png)
![4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6499892.png)
![N-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B6499900.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B6499907.png)
![2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499911.png)
![tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499925.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499945.png)
![N-[(4-fluorophenyl)methyl]-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499948.png)

![2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile](/img/structure/B6499958.png)
![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6499967.png)
![1,4-dimethyl 2-[2-(morpholin-4-yl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B6499980.png)
